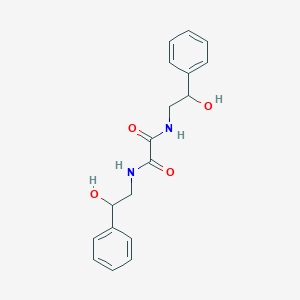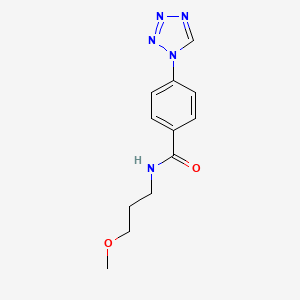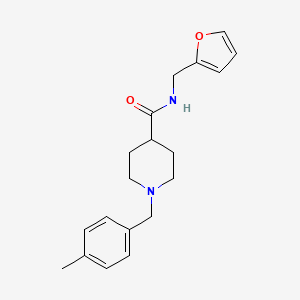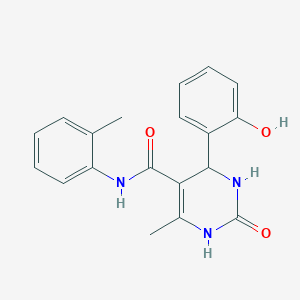
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide, commonly known as DTPA-BHE, is a chelating agent that is widely used in scientific research. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is used to sequester metal ions such as copper, zinc, and iron. DTPA-BHE has been extensively studied for its potential applications in the fields of medicine, environmental science, and materials science.
Mecanismo De Acción
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE works by forming stable complexes with metal ions, which prevents them from interacting with biological molecules and causing damage. The chelation of metal ions by N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can also enhance the solubility and bioavailability of certain metals, making them more accessible for biological processes.
Biochemical and Physiological Effects:
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has been shown to have low toxicity and is well tolerated in biological systems. It has been used in clinical trials as a contrast agent for magnetic resonance imaging (MRI) and as a treatment for metal ion toxicity. N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE is a versatile chelating agent that can be used in a wide range of applications. Its low toxicity and high stability make it a safe and effective choice for use in biological systems. However, its effectiveness as a chelating agent can be limited by factors such as pH and the presence of other ligands. In addition, N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can be expensive and difficult to synthesize in large quantities.
Direcciones Futuras
There are numerous future directions for research involving N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE. One potential area of study is the development of new chelating agents based on N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE that have improved properties such as increased selectivity and stability. Another area of research is the use of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE in the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE and its potential therapeutic applications.
Métodos De Síntesis
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE can be synthesized through a multistep process involving the reaction of N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide with 2-hydroxy-2-phenylethylamine. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis method has been optimized to produce high yields of pure N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE.
Aplicaciones Científicas De Investigación
N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has found numerous applications in scientific research. It is commonly used to chelate metal ions in biological systems, such as in the diagnosis and treatment of metal ion-related diseases. It has also been used in environmental science to remediate contaminated soils and water. N,N'-bis(2-hydroxy-2-phenylethyl)ethanediamide-BHE has been studied for its potential use in materials science, such as in the synthesis of nanoparticles and as a corrosion inhibitor.
Propiedades
IUPAC Name |
N,N'-bis(2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(13-7-3-1-4-8-13)11-19-17(23)18(24)20-12-16(22)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVUDRUPLDGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

